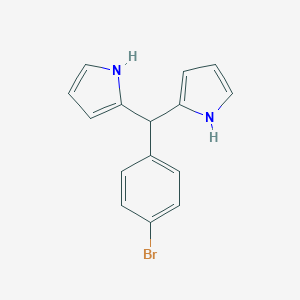

5-(4-Bromophenyl)dipyrromethane

Übersicht

Beschreibung

5-(4-Bromophenyl)dipyrromethane: is an organic compound with the molecular formula C15H13BrN2 and a molecular weight of 301.18 g/mol . It is a pyrrole derivative and is often used as a building block in the synthesis of porphyrins and other macrocyclic compounds . The compound is characterized by the presence of a bromophenyl group attached to a dipyrromethane core, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole with 4-bromobenzaldehyde . One common method includes the use of InCl3 as a catalyst. The reaction is carried out under an inert atmosphere, with freshly distilled pyrrole and 4-bromobenzaldehyde mixed in a suitable solvent . The reaction mixture is stirred at room temperature, and the product is purified by silica-gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Bromophenyl)dipyrromethane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding dipyrromethene derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Oxidation: Oxidizing agents like chloranil are commonly used.

Major Products:

Substitution: Products include various substituted dipyrromethanes depending on the reagent used.

Oxidation: Major products include dipyrromethene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(4-Bromophenyl)dipyrromethane is widely used in the synthesis of porphyrins, which are essential components in various chemical and biological systems . It serves as a precursor for the synthesis of corroles, chlorins, and other macrocyclic compounds .

Biology and Medicine: The compound’s derivatives are used in the development of fluorescent probes and dyes, which are crucial in biological imaging and diagnostic applications .

Industry: In the industrial sector, this compound is used in the production of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)dipyrromethane primarily involves its role as a building block in the synthesis of larger, more complex molecules. The bromophenyl group allows for further functionalization, enabling the formation of various derivatives with specific properties . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being synthesized .

Vergleich Mit ähnlichen Verbindungen

Dipyrromethane: Lacks the bromophenyl group, making it less versatile for further functionalization.

5-Phenyl-dipyrromethane: Similar structure but without the bromine atom, affecting its reactivity and applications.

Uniqueness: 5-(4-Bromophenyl)dipyrromethane is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .

Biologische Aktivität

5-(4-Bromophenyl)dipyrromethane is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHBrN, features a dipyrromethane core substituted with a bromophenyl group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of pyrrole with 4-bromobenzaldehyde under acidic conditions. The reaction mechanism involves the formation of dipyrromethane intermediates, which can then be functionalized further for specific applications.

Reaction Conditions

- Reagents : Pyrrole, 4-bromobenzaldehyde, acid catalyst (e.g., hydrochloric acid).

- Conditions : Stirring at room temperature or refluxing in a suitable solvent like methanol or dichloromethane.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, which suggests its potential use in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | >100 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Free Radical Scavenging : The bromine substituent may enhance electron donation capabilities, allowing for effective neutralization of reactive oxygen species (ROS).

- Membrane Interaction : Its lipophilic nature enables it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

-

Study on Antioxidant Activity :

A study conducted on various dipyrromethanes, including this compound, demonstrated significant antioxidant effects through DPPH radical scavenging assays. The compound showed comparable activity to established antioxidants like ascorbic acid. -

Evaluation of Antimicrobial Properties :

In a series of tests against pathogenic bacteria, this compound was found to inhibit growth effectively at concentrations lower than many conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDXTHJAKNMBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474216 | |

| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159152-11-1 | |

| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.